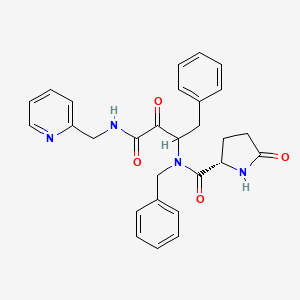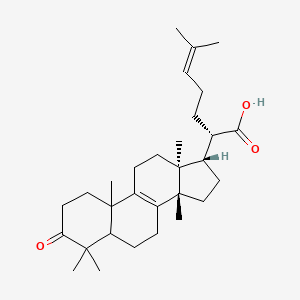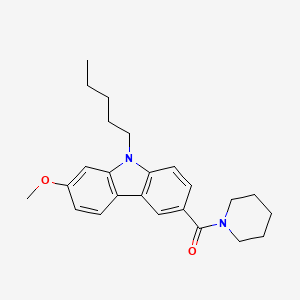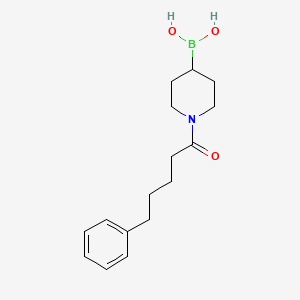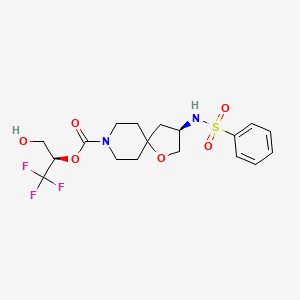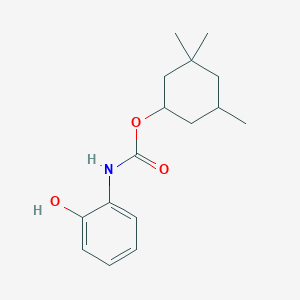
Cyclohexyl carbamate derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl carbamate derivative 4 is a chemical compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a cyclohexyl group attached to the carbamate moiety. Carbamates are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl carbamate derivative 4 can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with an appropriate carbonyl compound, such as a chloroformate or an isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base like triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl carbamate derivative 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamoyl derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives .
Scientific Research Applications
Cyclohexyl carbamate derivative 4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Cyclohexyl carbamate derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and as prodrugs to enhance drug delivery.
Mechanism of Action
The mechanism of action of cyclohexyl carbamate derivative 4 involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine. The cyclohexyl group may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Cyclohexyl carbamate derivative 4 can be compared with other carbamate compounds, such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of a cyclohexyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.
Phenyl carbamate: Contains a phenyl group, which imparts different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which provides distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) N-(2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C16H23NO3/c1-11-8-12(10-16(2,3)9-11)20-15(19)17-13-6-4-5-7-14(13)18/h4-7,11-12,18H,8-10H2,1-3H3,(H,17,19) |
InChI Key |
XMUAVVZKNAMDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


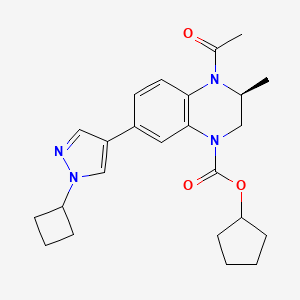



![1-benzyl-N-[(4R)-4-methyl-1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl]pyrazole-4-carboxamide](/img/structure/B10833226.png)
